
Azepane-2,4-dione
Overview
Description
Azepane-2,4-dione (CAS: 70912-54-8) is a seven-membered heterocyclic compound featuring a saturated azepane ring with two ketone groups at positions 2 and 4. Its molecular weight is 239.27 g/mol, and it serves as a versatile building block in organic synthesis, particularly for pharmaceutical intermediates and fine chemicals . The compound’s cyclic structure imparts unique steric and electronic properties, making it valuable for designing bioactive molecules. Derivatives like 6-methylthis compound are also commercially available, often used in specialized synthetic routes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azepane-2,4-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the starting material cyclohexanone can be chlorinated using phosphorus pentachloride to form 3,3-dichloroazepan-2-one. This intermediate is then treated with morpholine and subjected to acidic hydrolysis to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Reduction Reactions
Azepane-2,4-dione undergoes selective reduction under catalytic hydrogenation or hydride-based conditions:
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Catalytic Hydrogenation :
Hydrogenation (H₂, Pd/C) reduces the carbonyl groups to secondary alcohols. For example, the hydrogenation of related naphthoquinone derivatives produces reduced diols (e.g., compound 57 ) and oxidation products (e.g., 58 ) under controlled conditions . Aromatization side reactions may occur due to Pd catalysis . -
Hydride Reduction :
Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) reduces the dione to a diol. For example, reduction of N-(p-methoxybenzyl)this compound yields a tetrahydropyran derivative.
Oxidation and Aromatization
Despite being a dione, further oxidation is possible under specific conditions:
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Oxidative Aromatization :
Treatment with NaIO₄ converts intermediates like 56 into oxidized quinones (e.g., 58 ) . -
Air Oxidation :
Reduced diols (e.g., 57 ) auto-oxidize to quinones upon exposure to air during workup .
Cycloaddition Reactions
This compound participates in Diels-Alder reactions as a dienophile:
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Diels-Alder with Cyclopentadiene :
Reacts with cyclic dienes (e.g., cyclopentadiene) to form tricyclic intermediates, which undergo spontaneous ring-opening to yield quinones or azepines .
Diene | Product | Conditions |
---|---|---|
Cyclopentadiene | Tricyclic intermediate → Quinone | Protic solvent (e.g., acetic acid) |
Ring-Opening and Functionalization
The lactam ring can be cleaved under acidic or basic conditions:
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Acid-Catalyzed Hydrolysis :
Generates amino acid derivatives via cleavage of the amide bond . -
Base-Mediated Ring Expansion :
Treatment with strong bases (e.g., KOtBu) facilitates ring expansion of bicyclic precursors to dihydroazepines .
Enolate Chemistry
The α-hydrogens adjacent to carbonyls are acidic, enabling enolate formation:
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Alkylation :
Enolates react with alkyl halides to introduce substituents at the α-position. -
Acylation :
Reacts with acyl chlorides to form β-keto esters.
Cross-Coupling Reactions
Halogenated derivatives (e.g., 7,7-dihalo-2-azabicycloheptanes) undergo Suzuki-Miyaura couplings:
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Palladium-Catalyzed Coupling :
Aryl boronic acids couple with dihalo intermediates to yield substituted azepines .
Biological Activity and Derivatization
This compound derivatives show pharmacological potential:
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N-(p-Methoxybenzyl) Derivative :
Acts as a lead compound in drug discovery due to enhanced lipophilicity and target interaction.
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) indicates stability up to ~150°C, with decomposition pathways involving CO elimination and ring contraction .
Key Mechanistic Insights
Scientific Research Applications
Biological Activities
Azepane-2,4-dione and its derivatives exhibit a range of biological activities:
- Antimicrobial Properties : Research indicates that azepine derivatives show significant antibacterial activity against various strains, including Bacillus subtilis and fungi .
Compound | Activity | Target Organisms |
---|---|---|
2A | Highly Potent | Bacillus subtilis |
1A | Moderate Activity | Aspergillus spp. |
- Pharmacological Applications : These compounds are being explored for their potential use in treating conditions such as Alzheimer's disease and other neurodegenerative disorders due to their anticonvulsant properties .
Case Studies
Several case studies highlight the practical applications of this compound:
Case Study 1: Antimicrobial Screening
A study synthesized several azepine derivatives and evaluated their antimicrobial efficacy. The results showed that specific derivatives exhibited potent activity against both gram-positive and gram-negative bacteria, suggesting their potential as lead compounds for antibiotic development .
Case Study 2: Neuropharmacological Evaluation
In another investigation, azepine derivatives were tested for their effects on neurotransmitter systems. The findings indicated that certain compounds could modulate GABAergic activity, which is crucial in the treatment of anxiety and seizure disorders .
Mechanism of Action
The mechanism of action of azepane-2,4-dione and its derivatives often involves interaction with specific molecular targets such as ion channels or enzymes. For instance, some derivatives have been shown to modulate ion channel activity, leading to effects on the central nervous system. The exact pathways and molecular targets can vary depending on the specific structure of the derivative.
Comparison with Similar Compounds
Structural and Functional Differences
- Azepane-2,4-dione vs. 1-Oxazolidine-2,4-dione: Structure: this compound has a seven-membered nitrogen-containing ring, while 1-oxazolidine-2,4-dione is a five-membered ring with one oxygen atom. Oxazolidine derivatives often require reactive reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or NIS (N-iodosuccinimide) for functionalization, suggesting higher electrophilic character .
- This compound vs. Pentane-2,4-dione: Structure: Pentane-2,4-dione (acetylacetone) is an acyclic diketone, whereas this compound is cyclic. This compound’s cyclic structure may restrict conformational flexibility, altering H-bond interactions.
- This compound vs. Pricing data indicates higher costs for methylated derivatives (e.g., 500 mg of 6-methylthis compound costs €2,101 vs. €1,012 for the parent compound) .
Physicochemical Properties
*Estimated based on cyclic polarity; †Inferred from oxazolidine’s polar oxygen; ‡Acidity observed only in fluorinated derivatives.
Biological Activity
Azepane-2,4-dione, a nitrogen-containing heterocyclic compound, has garnered attention due to its diverse biological activities. This article explores the synthesis, biological effects, and potential therapeutic applications of this compound, supported by various research findings and case studies.
Chemical Structure and Synthesis
This compound is characterized by a seven-membered ring structure containing two carbonyl groups at the 2 and 4 positions. The synthesis of this compound typically involves cyclization reactions of appropriate precursors, such as anilines and maleic anhydride, leading to various derivatives that exhibit enhanced biological properties.
Synthesis Pathway
The synthesis generally follows these steps:
- Formation of Precursor : Aniline reacts with maleic anhydride to form an intermediate.
- Cyclization : The intermediate undergoes cyclization in the presence of dehydrating agents (e.g., phosphorus pentoxide) to yield this compound.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that derivatives of this compound exhibit significant activity against both bacterial and fungal strains.
Microorganism | Activity | Reference |
---|---|---|
Bacillus cereus | Moderate inhibition | |
Staphylococcus aureus | Significant inhibition | |
Escherichia coli | Low to moderate inhibition | |
Aspergillus spp. | Variable activity |
In one study, this compound derivatives were screened using the cup plate method against several pathogenic bacteria and fungi. The results indicated that these compounds could serve as potential antimicrobial agents in clinical settings.
Antidiabetic Activity
Recent research has also explored the antidiabetic potential of this compound derivatives. In vivo studies demonstrated that certain derivatives showed promising results in lowering blood glucose levels in rodent models.
- Mechanism of Action : The antidiabetic effects are believed to be mediated through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ, which plays a crucial role in glucose metabolism and insulin sensitivity.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on 1H-benzo[b]azepine-2,5-dione derivatives showed substantial antimicrobial activity against Gram-positive and Gram-negative bacteria. The most potent compound exhibited an MIC lower than standard antibiotics like chloramphenicol .
- Antidiabetic Evaluation : An investigation into the antidiabetic effects of synthesized thiazolidinedione derivatives indicated that modifications to the azepine structure could enhance PPAR-γ agonistic activity, leading to improved glycemic control in diabetic models .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Azepane-2,4-dione and its derivatives, and how do reaction conditions influence product selectivity?
- Methodological Answer : this compound derivatives are typically synthesized via cyclization reactions or functionalization of pre-existing azepane scaffolds. For example, substitution reactions can introduce groups like methyl or aryl moieties using alkyl halides or cross-coupling catalysts under controlled temperatures (60–100°C) . Oxidation or reduction steps (e.g., using NaBH4 or KMnO4) may modify ketone or amine groups, but selectivity depends on solvent polarity and catalyst choice. Always validate reaction outcomes via TLC and HPLC to monitor intermediates .
Q. How should researchers characterize this compound derivatives using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : Use - and -NMR to confirm ring structure and substituent positions. For example, carbonyl groups (2,4-dione) resonate at ~170–210 ppm in -NMR .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas. Fragmentation patterns help identify functional groups (e.g., methyl or halogen substituents) .
- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 210–280 nm) to assess purity. Compare retention times with known standards .
Q. What are the primary applications of this compound derivatives in medicinal chemistry research?
- Methodological Answer : These derivatives are explored as bioactive scaffolds due to their conformational rigidity and hydrogen-bonding capacity. For instance:
- Enzyme Inhibition : Test interactions with proteases or kinases using fluorescence-based assays. Modify substituents (e.g., aryl or alkyl groups) to optimize binding affinity .
- Antimicrobial Studies : Screen derivatives against bacterial/fungal strains (e.g., Bacillus subtilis or Fusarium spp.) via broth microdilution. Correlate activity with logP values to assess membrane permeability .
Advanced Research Questions
Q. How can substituent effects on the azepane ring influence reaction mechanisms and product distribution?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : EWGs (e.g., sulfonyl or nitro groups) increase electrophilicity at the 2,4-dione positions, favoring nucleophilic attacks. Monitor kinetics via in situ IR spectroscopy to track intermediate formation .
- Steric Effects : Bulky substituents (e.g., tert-butyl) may hinder cyclization. Use DFT calculations (e.g., Gaussian software) to model transition states and optimize steric tolerance .
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Standardize Assays : Replicate studies using identical cell lines (e.g., HEK-293 or HeLa) and protocols (e.g., MTT vs. resazurin assays). Control for solvent effects (e.g., DMSO concentration) .
- Structure-Activity Relationships (SAR) : Perform meta-analyses of published IC50 values. Use clustering algorithms (e.g., PCA) to identify substituent patterns linked to activity .
Q. What computational strategies predict the reactivity of this compound derivatives in novel synthetic pathways?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., in DMF vs. THF) using Amber or GROMACS .
- Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Software like ORCA or NWChem is recommended .
Q. What experimental strategies enhance the stability of this compound derivatives under physiological conditions?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility and reduce premature degradation. Validate stability via simulated gastric fluid (SGF) assays .
- Formulation Studies : Encapsulate derivatives in liposomes or PEGylated nanoparticles. Monitor release kinetics using dialysis membranes and UV-Vis spectroscopy .
Properties
IUPAC Name |
azepane-2,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-5-2-1-3-7-6(9)4-5/h1-4H2,(H,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSLHFZTRANCOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC(=O)NC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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